molecular formula C8H11N3O2S B2755607 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 900719-58-6

2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2755607
CAS No.: 900719-58-6
M. Wt: 213.26
InChI Key: RTIJGQFBEMEDKD-UHFFFAOYSA-N
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Description

Future Directions

The future directions for research on “2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by structurally similar compounds, it may be of interest to investigate its potential therapeutic applications .

Mechanism of Action

Target of Action

Related pyrimidone compounds have been identified as potential inhibitors targeting ns5 rdrp .

Mode of Action

It’s known that this compound can react with aliphatic amines to give the corresponding acetamides . This suggests that it may interact with its targets through a similar mechanism, potentially modifying their function.

Biochemical Pathways

Related pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit anticancer, antitubercular, and anti-hiv activities . This suggests that the compound may affect similar pathways, potentially disrupting the replication or transcription processes of these pathogens.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide. For instance, the compound’s reactivity with amines suggests that its efficacy may be influenced by the concentration of these molecules in the environment . Additionally, its stability may be affected by factors such as pH and temperature.

Preparation Methods

The synthesis of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The reaction conditions include room temperature and moderate yields. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can be compared with other pyrimidine derivatives such as:

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their functional groups.

Properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-2-5-3-7(13)11-8(10-5)14-4-6(9)12/h3H,2,4H2,1H3,(H2,9,12)(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIJGQFBEMEDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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